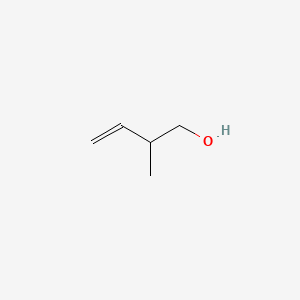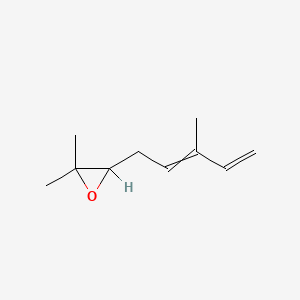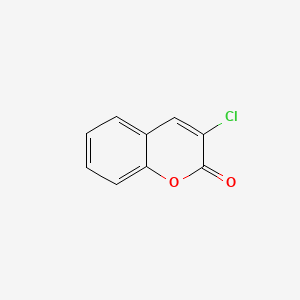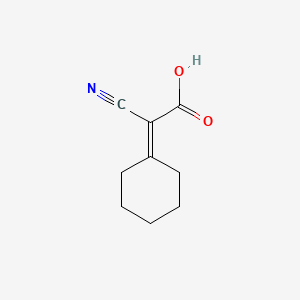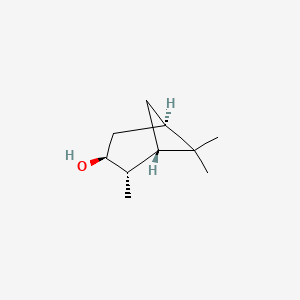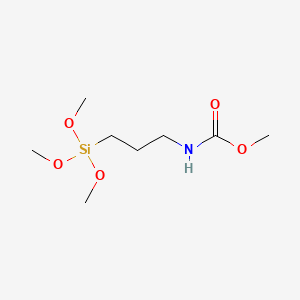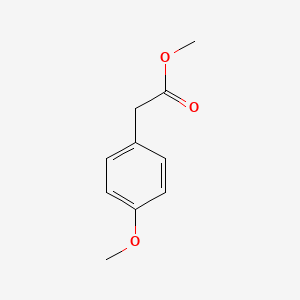
4-Fluorophenetole
Overview
Description
4-Fluorophenetole is a chemical compound with the linear formula C8H9FO . It has a molecular weight of 140.16 .
Molecular Structure Analysis
The molecular structure of 4-Fluorophenetole consists of a phenyl group (a benzene ring) attached to an ethoxy group (an oxygen atom bonded to an ethyl group) and a fluorine atom . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
4-Fluorophenetole is a liquid at room temperature . It has a boiling point of 173°C and a melting point of -9°C . Its density is 1.0715, and it has a refractive index of 1.48 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Fluorophenetole: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated aromatic structure makes it a precursor in the preparation of active pharmaceutical ingredients (APIs) that require a fluorinated phenyl ring for their biological activity. The ethoxy group can be used as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups necessary for drug development .
Material Science: Fluorinated Polymers
In material science, 4-Fluorophenetole is used to introduce fluorinated side chains into polymers. These fluorinated polymers exhibit enhanced properties such as resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. They are also used in the manufacture of low-refractive index materials for optical applications .
Organic Synthesis: Friedel-Crafts Acylation
4-Fluorophenetole: serves as a substrate in Friedel-Crafts acylation reactions. This reaction is fundamental in organic synthesis for introducing acyl groups into aromatic compounds. The presence of the fluorine atom can influence the reactivity and selectivity of the acylation, leading to the formation of diverse aromatic ketones, which are crucial intermediates in the synthesis of fine chemicals and fragrances .
Analytical Chemistry: Chromatography Standards
Due to its well-defined physical and chemical properties, 4-Fluorophenetole is used as a standard in chromatographic analysis. It helps in the calibration of equipment and serves as a reference compound for the identification of unknown substances in complex mixtures .
Fluorescence Studies in Life Sciences
4-Fluorophenetole: can be employed in the stabilization of fluorophores for fluorescence studies. Fluorophores are compounds that can re-emit light upon light excitation, and they are widely used in the life sciences for imaging and studying biological systems at the molecular level. The stability of these compounds is crucial for accurate and reliable results in single-molecule spectroscopy and super-resolution imaging .
Catalysis: Lewis Acid Catalysts
In catalysis, 4-Fluorophenetole is used to study the effects of fluorinated aromatic compounds on the behavior of Lewis acid catalysts. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the catalyst, potentially leading to improved catalytic activity and selectivity in various organic transformations .
Safety And Hazards
4-Fluorophenetole is classified as a combustible liquid . It may cause respiratory irritation, and it’s harmful if inhaled . It can cause serious eye irritation or damage, and it’s harmful in contact with skin or if swallowed . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
1-ethoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURLWQWDGIIYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196643 | |
| Record name | 4-Fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenetole | |
CAS RN |
459-26-7 | |
| Record name | 1-Ethoxy-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Fluorophenetole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPHENETOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD5J3N8TM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



